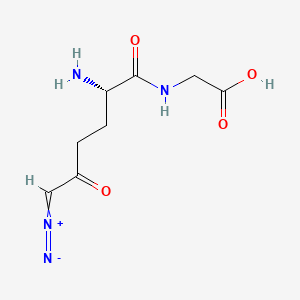

6-Diazo-5-oxo-L-norleucylglycine

Description

BenchChem offers high-quality 6-Diazo-5-oxo-L-norleucylglycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Diazo-5-oxo-L-norleucylglycine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

78081-74-0 |

|---|---|

Molecular Formula |

C8H12N4O4 |

Molecular Weight |

228.21 g/mol |

IUPAC Name |

2-[[(2S)-2-amino-6-diazo-5-oxohexanoyl]amino]acetic acid |

InChI |

InChI=1S/C8H12N4O4/c9-6(2-1-5(13)3-12-10)8(16)11-4-7(14)15/h3,6H,1-2,4,9H2,(H,11,16)(H,14,15)/t6-/m0/s1 |

InChI Key |

GNSIJCXAFXFECO-LURJTMIESA-N |

Isomeric SMILES |

C(CC(=O)C=[N+]=[N-])[C@@H](C(=O)NCC(=O)O)N |

Canonical SMILES |

C(CC(=O)C=[N+]=[N-])C(C(=O)NCC(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

Mechanistic Profiling of 6-Diazo-5-oxo-L-norleucylglycine

The following technical guide details the mechanism of action for 6-Diazo-5-oxo-L-norleucylglycine , a specialized dipeptide prodrug designed for the site-specific affinity labeling of

A Pro-Drug Strategy for Targeted GGT Inactivation

Executive Summary

6-Diazo-5-oxo-L-norleucylglycine (similarly referred to as DON-Gly ) is a synthetic dipeptide analog of L-glutaminylglycine. Unlike direct GGT inhibitors (e.g., Acivicin or free DON), DON-Gly functions as an inactive prodrug that requires bioactivation by ecto-peptidases. Its mechanism exploits the close spatial proximity of peptidases and GGT on the renal brush border membrane, creating a "lethal synthesis" loop that selectively inactivates GGT in tissues exhibiting high peptidase activity.

Primary Classification: Dipeptide Affinity Label Precursor

Target Enzyme:

Molecular Mechanism of Action

The efficacy of DON-Gly relies on a two-step sequential mechanism: Bioactivation followed by Irreversible Inhibition .

2.1 Step 1: Peptidase-Mediated Bioactivation

DON-Gly is chemically stable and inactive against purified GGT. It mimics a standard dipeptide substrate (e.g., L-Gln-Gly).[1] Upon exposure to the brush border membrane (specifically the renal proximal tubule), it acts as a substrate for membrane-bound cysteinyl-glycine dipeptidase or aminopeptidase M .

-

Reaction: Hydrolysis of the peptide bond.

-

Equation:

-

Control Point: This step is inhibited by competing dipeptides (e.g., Leu-Gly) or metallopeptidase inhibitors (e.g.,

-phenanthroline), which prevents the subsequent inactivation of GGT.[2][3]

2.2 Step 2: Affinity Labeling of GGT

The liberated DON (6-Diazo-5-oxo-L-norleucine) is a glutamine analog possessing a reactive diazo-ketone group. It functions as a suicide substrate for GGT.

-

Binding: DON binds to the

-glutamyl donor site of GGT, mimicking the glutamine moiety of the natural substrate (glutathione). -

Acylation: The catalytic nucleophile of GGT (specifically the N-terminal Threonine-381 in humans or Thr-391 in E. coli) attacks the carbonyl carbon of DON.

-

Irreversible Alkylation: The diazo group facilitates the formation of a stable covalent adduct, permanently inactivating the enzyme.

2.3 Pathway Visualization

The following diagram illustrates the "Peptidase-GGT Axis" required for DON-Gly activity.

Caption: Sequential activation pathway where membrane-bound peptidases liberate DON to irreversibly inhibit GGT.

Physiological Context: The Renal "Lethal Synthesis"

The unique advantage of DON-Gly over free DON is its tissue specificity. Free DON is systemically toxic because it inhibits all glutamine-utilizing enzymes (e.g., CTP synthase, FGAR amidotransferase). DON-Gly, however, targets tissues with high GGT and Peptidase co-expression , primarily the kidney.

| Feature | Free DON | DON-Gly (Prodrug) |

| Systemic Toxicity | High (Non-specific Gln antagonism) | Reduced (Requires activation) |

| GGT Inhibition | Direct | Indirect (Peptidase-dependent) |

| Renal Accumulation | Moderate | High (Concentrated by renal transport) |

| In Vitro Activity | Active on purified enzyme | Inactive on purified enzyme |

Experimental Protocols

The following protocols are designed to validate the mechanism of DON-Gly in a research setting.

4.1 Protocol A: Differential Inactivation Assay (Membrane vs. Purified)

Objective: To demonstrate that DON-Gly requires membrane-bound peptidases for activity.

Materials:

-

Enzyme Source A: Purified GGT (free of peptidase activity).

-

Enzyme Source B: Renal Brush Border Membrane Vesicles (BBMV) (contains GGT + Peptidases).

-

Compound: DON-Gly (1–5 mM).

-

Inhibitor:

-Phenanthroline (1 mM).

Workflow:

-

Preparation: Suspend Purified GGT and BBMV in PBS (pH 7.4).

-

Pre-Incubation:

-

Group 1: Enzyme + Buffer

-

Group 2: Enzyme + DON-Gly

-

Group 3: Enzyme + DON-Gly +

-Phenanthroline

-

-

Reaction: Incubate at 37°C for 30 minutes.

-

Assay: Aliquot samples into a standard GGT assay mix (L-

-Glutamyl-3-carboxy-4-nitroanilide + Glycylglycine). -

Readout: Measure absorbance at 405 nm (formation of 5-amino-2-nitrobenzoate).

Expected Results:

-

Purified GGT: No inhibition by DON-Gly (remains 100% active).

-

BBMV: >80% Inhibition by DON-Gly.

-

BBMV + Phenanthroline: Protection from inhibition (Peptidase blocked

DON not released).

4.2 Protocol B: In Vivo Renal Blockade

Objective: To verify blockade of the

Workflow:

-

Administer DON-Gly (0.1 mmol/kg, i.v.) to murine models.

-

Wait 30–60 minutes.

-

Collect urine.

-

Analyze for S-carbamidomethylglutathione (or other glutathione conjugates).

-

Interpretation: Inhibition of GGT prevents the breakdown of Glutathione-S-conjugates, leading to their excretion intact rather than as mercapturic acids.

Kinetic Data Summary

Quantitative parameters defining the interaction of the active metabolite (DON) with GGT.

| Parameter | Value (Approx.) | Notes |

| 0.3 – 2.7 mM | Competitive binding prior to inactivation | |

| 0.052 min | Rate of irreversible covalent bond formation | |

| Activation Stoichiometry | 1:1 | One mole of DON-Gly yields one mole of DON |

| Time to Max Inhibition | 15–30 min | Dependent on peptidase hydrolytic rate |

References

-

Inoue, M., & Morino, Y. (1981). Inactivation of renal gamma-glutamyl transferase by 6-diazo-5-oxo-L-norleucylglycine, an inactive precursor of affinity-labeling reagent.[2][4][5][6] Proceedings of the National Academy of Sciences, 78(1), 46–49.[4][5][6] Link[6]

-

Tate, S. S., & Meister, A. (1977). Affinity labeling of gamma-glutamyl transpeptidase and location of the gamma-glutamyl binding site on the light subunit. Proceedings of the National Academy of Sciences, 74(3), 931–935. Link

-

Terzyan, S. S., Burgett, A. W., Heroux, A., Smith, C. A., Mooers, B. H., & Hanigan, M. H. (2015). Structure of 6-Diazo-5-oxo-L-norleucine-Bound Human Gamma-Glutamyl Transpeptidase 1. Acta Crystallographica Section D, 71(Pt 5), 1099–1108. Link

-

Hanigan, M. H. (2014). Gamma-glutamyl transpeptidase: redox regulation and drug resistance. Advances in Cancer Research, 122, 103–141. Link

Sources

Technical Guide: Biochemical Properties and Experimental Utility of 6-Diazo-5-oxo-L-norleucylglycine (DON-Gly)

The following technical guide details the biochemical properties, mechanism of action, and experimental utility of 6-Diazo-5-oxo-L-norleucylglycine (DON-Gly) .

Executive Summary

6-Diazo-5-oxo-L-norleucylglycine (DON-Gly) is a synthetic dipeptide and a "masked" affinity-labeling reagent (pro-inhibitor) designed to probe the topology and functional coupling of membrane-bound enzymes.[1] It is structurally composed of the glutamine antagonist 6-Diazo-5-oxo-L-norleucine (DON) coupled to glycine .[1]

Unlike free DON, which directly inactivates glutamine-utilizing enzymes (such as

Chemical Identity & Physicochemical Properties[2][3][4]

Nomenclature and Structure[1]

-

Systematic Name: (S)-2-(2-amino-6-diazo-5-oxohexanamido)acetic acid[1]

-

Common Name: 6-Diazo-5-oxo-L-norleucylglycine (DON-Gly)[1]

-

Molecular Formula:

(Estimated based on DON + Gly - H2O)[1] -

Core Components:

Biochemical Stability[1]

-

pH Sensitivity: The diazo group (

) is highly sensitive to acidic pH.[1] Protonation leads to the release of nitrogen gas and formation of a hydroxyl group, rendering the molecule inactive as an alkylating agent.[1] -

Photosensitivity: Like all diazo compounds, DON-Gly is susceptible to photolysis.[1]

-

Operational Rule: Store lyophilized powder at -20°C shielded from light. Perform experiments in low-light conditions or amber vessels.

-

Mechanism of Action: The "Peptidase-Dependent Activation" Cycle[1]

The utility of DON-Gly rests on a specific biochemical cascade.[1] It does not inhibit GGT directly because the glycine moiety sterically hinders or alters the binding affinity for the GGT

The Activation Cascade

-

Approach: DON-Gly approaches the membrane surface (e.g., renal brush border).[1]

-

Hydrolysis (The Trigger): Membrane-bound peptidases (such as Aminopeptidase M) recognize the N-terminal amino group and hydrolyze the peptide bond.[1]

-

Reaction:

[1]

-

-

Liberation: Free DON is released into the immediate pericellular microenvironment.[1]

-

Inactivation: The liberated DON binds to the active site of GGT (or other glutamine-dependent enzymes) and covalently alkylates a nucleophilic residue (typically a Threonine or Cysteine), causing irreversible inhibition.[1]

Visualization of Activation Pathway

The following diagram illustrates the spatial and enzymatic logic of DON-Gly activation.

Figure 1: The Peptidase-Dependent Activation Cascade of DON-Gly.[1] The compound remains inert until cleaved by specific membrane-bound peptidases.[1]

Experimental Protocols

Protocol: Differentiating Membrane-Bound vs. Purified Enzyme Activity

This protocol validates whether an enzyme inhibition event is dependent on local peptidase activity, confirming the "topology" of the system.[1]

Objective: To demonstrate that DON-Gly inhibits GGT only in the presence of auxiliary peptidases (e.g., in membrane vesicles) and not in a purified system.[1]

Reagents:

-

Buffer A: 10 mM Tris-HCl, 150 mM NaCl, pH 7.4.

-

Enzyme Source 1: Purified GGT (commercial or isolated).[1]

-

Enzyme Source 2: Renal Brush Border Membrane Vesicles (BBMV).[1]

-

Inhibitor: DON-Gly (Stock: 10 mM in Buffer A, prepared fresh).[1]

-

Control Inhibitor: Free DON (Stock: 10 mM).[1]

-

Substrate:

-Glutamyl-p-nitroanilide (GpNA).[1]

Workflow:

-

Preparation:

-

Aliquot Enzyme Source 1 (Purified) and Source 2 (BBMV) into separate reaction tubes.

-

Adjust protein concentration to equivalent GGT activity units.[1]

-

-

Treatment Phase:

-

Group A (Negative Control): Add Buffer A only.

-

Group B (Positive Control): Add Free DON (Final conc: 1 mM).

-

Group C (Experimental): Add DON-Gly (Final conc: 1 mM).

-

Incubate all groups at 37°C for 30 minutes.

-

-

Activity Assay:

-

Add GpNA substrate (Final conc: 2 mM) and Glycylglycine (acceptor, 20 mM).[1]

-

Measure absorbance at 410 nm (formation of p-nitroaniline) kinetically for 5–10 minutes.

-

-

Data Analysis & Interpretation:

-

Purified GGT:

-

BBMV (Membrane):

-

Protocol: Peptidase Protection Assay

To confirm the mechanism, use a competing peptide to "protect" GGT from DON-Gly.[1]

-

Setup: Prepare BBMV as above.

-

Competition: Pre-incubate BBMV with a high concentration (10 mM) of a harmless dipeptide (e.g., L-Phe-Gly or L-Leu-Gly ) for 5 minutes.

-

Logic: The innocuous dipeptide competes for the active site of the membrane peptidase.[1]

-

-

Challenge: Add DON-Gly (1 mM) and incubate for 20 minutes.

-

Result: The presence of Phe-Gly should reduce the inhibition caused by DON-Gly, as the peptidase is busy cleaving Phe-Gly, delaying the release of DON.[1]

Therapeutic & Research Implications

"Smart" Drug Delivery (Prodrug Concept)

DON-Gly serves as a historical prototype for modern glutamine antagonist prodrugs (e.g., DRP-104/Sirpiglenastat).[1] The core concept is metabolic targeting :

-

Systemic Toxicity Reduction: By masking the reactive diazo group, the prodrug may circulate with reduced reactivity toward non-target tissues.[1]

-

Tissue Specificity: Activity is concentrated in tissues with high peptidase activity (e.g., Kidney proximal tubule, specific tumor microenvironments) or tissues expressing specific peptide transporters (PEPT1/PEPT2).[1]

Renal Handling Studies

DON-Gly has been extensively used to study hepato-renal cooperation .[1] It proves that glutathione S-conjugates and peptide-bound drugs are processed by surface enzymes in the kidney before uptake or further metabolism.[1]

References

-

Inoue, M., & Morino, Y. (1981). Inactivation of renal gamma-glutamyl transferase by 6-diazo-5-oxo-L-norleucylglycine, an inactive precursor of affinity-labeling reagent.[1][2][3][4][5][6] Proceedings of the National Academy of Sciences of the United States of America, 78(1), 46–49.[1][2][4][6]

-

Inoue, M. (2016). Glutathionists in the battlefield of gamma-glutamyl cycle.[1][7] Archives of Biochemistry and Biophysics, 595, 61–63.[1][2] (Review of the mechanistic context of GGT and peptide handling).

-

Horiuchi, S., Inoue, M., & Morino, Y. (1978). Gamma-Glutamyl transpeptidase: Sidedness of its active site on renal brush-border membrane.[1][6] European Journal of Biochemistry, 87(3), 429–437.[1][6]

-

[1]

-

Sources

- 1. CAS 157-03-9: 6-Diazo-5-oxo-L-norleucine | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. EP0426467A1 - Prodrugs of 6-mercaptopurine and 6-thioguanine - Google Patents [patents.google.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pnas.org [pnas.org]

- 6. gamma-Glutamyltransferase is not involved in the bulk uptake of amino acids, peptides or gamma-glutamyl-amino acids in yeast (Saccharomyces cerevisiae) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to 6-Diazo-5-oxo-L-norleucylglycine (DONV) as a Glutamine Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Diazo-5-oxo-L-norleucylglycine (DONV), and its more studied precursor 6-Diazo-5-oxo-L-norleucine (DON), are potent, broad-spectrum glutamine antagonists that have garnered significant interest in the field of cancer metabolism.[1] By mimicking the structure of L-glutamine, these compounds irreversibly inhibit a range of enzymes dependent on this crucial amino acid, thereby disrupting key metabolic pathways essential for cancer cell proliferation and survival.[2][3] This technical guide provides an in-depth exploration of DONV and its parent compound DON, focusing on their mechanism of action, experimental applications, and the causal logic behind protocol design. We will delve into detailed methodologies for in vitro and in vivo evaluation, present data in a structured format, and offer insights into the interpretation of experimental outcomes. This document is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to leverage glutamine antagonism as a therapeutic strategy.

The Centrality of Glutamine in Malignancy

Glutamine: A Conditionally Essential Nutrient in Cancer

Glutamine is the most abundant amino acid in human plasma and is integral to a multitude of cellular processes.[4] While considered a non-essential amino acid in most healthy tissues, many cancer cells exhibit a state of "glutamine addiction," where their rapid proliferation and survival are critically dependent on a continuous supply of glutamine.[5] This dependency stems from the diverse roles of glutamine in cellular metabolism, including anaplerosis to replenish the tricarboxylic acid (TCA) cycle, nucleotide and non-essential amino acid synthesis, and the maintenance of redox homeostasis through glutathione production.[6][7][8]

Glutaminolysis: Fueling the Malignant Phenotype

The catabolism of glutamine, a process termed glutaminolysis, is often upregulated in cancer cells to meet their high bioenergetic and biosynthetic demands.[9] This pathway is initiated by the mitochondrial enzyme glutaminase (GLS), which converts glutamine to glutamate.[7][10] Glutamate is then converted to the TCA cycle intermediate α-ketoglutarate, or it can be used for the synthesis of glutathione, a critical antioxidant.[4][8] The dysregulation of glutamine metabolism is a hallmark of many cancers, making the enzymes in this pathway attractive targets for therapeutic intervention.[5][7]

The Rationale for Glutamine Antagonism

Given the profound reliance of many tumors on glutamine, the inhibition of glutamine metabolism presents a promising therapeutic avenue.[5][8] Glutamine antagonists are compounds designed to interfere with the cellular utilization of glutamine. These can be broadly categorized into two classes: selective inhibitors that target a single enzyme, such as the glutaminase inhibitor CB-839 (Telaglenastat), and broad-spectrum inhibitors that act on multiple glutamine-utilizing enzymes.[11] 6-Diazo-5-oxo-L-norleucine (DON) and its derivatives fall into the latter category.[11][12]

6-Diazo-5-oxo-L-norleucine (DON): A Deep Dive

Chemical Profile and Handling

6-Diazo-5-oxo-L-norleucine (DON) is a naturally occurring glutamine analog originally isolated from Streptomyces.[2][13]

| Property | Description |

| IUPAC Name | (5S)-5-Amino-1-diazonio-6-hydroxy-6-oxohex-1-en-2-olate[2] |

| CAS Number | 157-03-9[14] |

| Molecular Formula | C6H9N3O3[14] |

| Molecular Weight | 171.15 g/mol [14] |

| Appearance | Pale yellow to yellow-tan crystalline powder.[2][14] |

| Solubility | Freely soluble in water and aqueous solutions of methanol and ethanol. Sparingly soluble in absolute alcohols. Aqueous solutions should be maintained between pH 4.5 and 6.5.[14] |

| Storage | Store at -20°C. |

Handling Precautions: DON is a cytotoxic agent and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[15] It is considered a hazardous substance and is toxic if inhaled, swallowed, or in contact with skin.[15]

Mechanism of Action: Irreversible Covalent Inhibition

DON's efficacy as a glutamine antagonist stems from its structural similarity to glutamine, which allows it to bind to the active sites of glutamine-utilizing enzymes.[3] The diazo group is highly reactive and acts as an alkylating agent, forming a covalent bond with a nucleophilic residue (often a cysteine or serine) in the enzyme's active site.[16] This irreversible inhibition effectively shuts down the enzyme's catalytic activity.[3] DON has been shown to inhibit a wide array of enzymes involved in critical metabolic pathways, including:

-

Nucleotide Synthesis: CTP synthetase, GMP synthetase, and phosphoribosylformylglycinamidine synthetase.[16]

-

Amino Acid Metabolism: Glutaminase (GLS).[3]

-

Other Pathways: NAD synthetase.[16]

The broad-spectrum nature of DON's inhibitory activity contributes to its potent anti-tumor effects but also to its toxicity, particularly in tissues with high rates of glutamine utilization, such as the gastrointestinal tract.[12] This has led to the development of prodrugs of DON, designed to be selectively activated in the tumor microenvironment to improve their therapeutic index.[17]

In Vitro Evaluation of DONV: A Methodological Guide

In vitro studies are foundational for characterizing the activity of glutamine antagonists.[18][19] They allow for the assessment of a compound's potency, selectivity, and mechanism of action in a controlled environment.[20][21]

Cell Viability and Proliferation Assays

The initial step in evaluating a glutamine antagonist is to determine its effect on the viability and proliferation of cancer cells.

Principle: These assays measure the metabolic activity or the number of viable cells in a culture after treatment with the compound of interest. A dose-dependent decrease in viability is indicative of cytotoxic or cytostatic effects.

Detailed Protocol: MTT Assay [11]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Prepare a serial dilution of DONV in a complete culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of DONV. Include vehicle-only and untreated controls.

-

Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Enzyme Inhibition Assays

To confirm the direct inhibitory effect of DONV on specific glutamine-utilizing enzymes, in vitro enzyme inhibition assays are crucial.

Principle: These assays measure the activity of an isolated enzyme in the presence and absence of the inhibitor.

Example Protocol: Glutaminase (GLS) Activity Assay

-

Enzyme Source: Use purified recombinant GLS or a mitochondrial lysate from a cell line with high GLS expression.

-

Reaction Mixture: Prepare a reaction buffer containing the necessary co-factors and the substrate, glutamine.

-

Inhibitor Addition: Add varying concentrations of DONV to the reaction mixture. Include a control with no inhibitor.

-

Enzyme Addition and Incubation: Initiate the reaction by adding the enzyme source and incubate at 37°C for a specific time.

-

Reaction Termination and Detection: Stop the reaction and measure the amount of product (glutamate) formed. This can be done using a colorimetric or fluorometric assay kit that couples the production of glutamate to a detectable signal.

-

Data Analysis: Calculate the percentage of enzyme inhibition at each DONV concentration and determine the IC50 value.

In Vivo Assessment of DONV: Preclinical Efficacy and Toxicity

In vivo studies are essential to evaluate the therapeutic potential and potential toxicities of a glutamine antagonist in a whole-organism context.[19]

Xenograft Models

Principle: Human cancer cells are implanted into immunocompromised mice to generate tumors. The mice are then treated with the drug to assess its anti-tumor efficacy.

Detailed Protocol: Subcutaneous Xenograft Model [9]

-

Cell Implantation: Inject a suspension of cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Monitor the mice regularly until the tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer DONV (or a prodrug) and a vehicle control via an appropriate route (e.g., intraperitoneal, oral).

-

Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

Endpoint: At the end of the study (defined by tumor size or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, metabolomics).

-

Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the efficacy of the drug.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Principle: PK studies measure the absorption, distribution, metabolism, and excretion (ADME) of the drug in the body over time. PD studies assess the effect of the drug on its target.

Methodology:

-

PK: Administer a single dose of DONV to animals and collect blood samples at various time points. Analyze the plasma concentrations of the drug using methods like LC-MS/MS.

-

PD: Treat tumor-bearing mice with DONV and collect tumor and plasma samples. Measure the levels of key metabolites (e.g., glutamine, glutamate) to assess the extent of target engagement.

Visualizing the Impact of DONV

Signaling and Metabolic Pathways

Experimental Workflow

Conclusion and Future Perspectives

6-Diazo-5-oxo-L-norleucylglycine and its parent compound DON are powerful tools for interrogating the role of glutamine metabolism in cancer. While their broad-spectrum activity presents challenges in terms of toxicity, the development of tumor-targeted prodrugs is a promising strategy to enhance their therapeutic potential.[17] Future research will likely focus on identifying predictive biomarkers to select patients most likely to respond to glutamine antagonist therapy and on exploring rational combination strategies with other targeted agents or immunotherapies.[17] The continued study of these fascinating molecules will undoubtedly provide further insights into the metabolic vulnerabilities of cancer.

References

-

Hensley, C. T., Wasti, A. T., & DeBerardinis, R. J. (2013). Glutamine and cancer: cell biology, physiology, and clinical opportunities. The Journal of Clinical Investigation, 123(9), 3678–3684. [Link]

-

Masoud, R., & Reyes-Castellanos, G. (2022). Advancing Cancer Treatment by Targeting Glutamine Metabolism—A Roadmap. Metabolites, 12(2), 114. [Link]

-

Yang, L., et al. (2021). Glutamine metabolism in cancers: Targeting the oxidative homeostasis. Frontiers in Oncology, 11, 762216. [Link]

-

Cluntun, A. A., & Lukey, M. J. (2021). Glutamine Metabolism in Cancer. In Metabolism and Cancer (pp. 13-33). Springer, Cham. [Link]

-

Jin, H., et al. (2017). Glutamine metabolism in cancer therapy. Cancer Biology & Therapy, 18(5), 297-304. [Link]

-

Le, A., & Lunt, S. Y. (2020). Glutamine Antagonism and Its Utlity [sic] as a Therapeutic Modality in Cancer. Dissertations, Theses, and Masters Projects. [Link]

-

Wikipedia contributors. (2023, December 2). 6-Diazo-5-oxo-L-norleucine. In Wikipedia, The Free Encyclopedia. [Link]

-

Johns Hopkins Medicine. (2019, November 8). Glutamine-Blocking Drug Slows Tumor Growth And Strengthens Anti-Tumor Response. [Link]

-

Johns Hopkins Drug Discovery. (2016, December 25). novel Prodrugs of 6-Diazo-5-Oxo-l- norleucine With More Brain Delivery. [Link]

-

Lemberg, K. M., et al. (2018). We're Not “DON” Yet: Optimal Dosing and Prodrug Delivery of 6-Diazo-5-oxo-L-norleucine. Molecular Cancer Therapeutics, 17(9), 1824–1832. [Link]

-

Johns Hopkins Drug Discovery. (n.d.). Glutamine Antagonist. [Link]

-

Earhart, R. H., & Neil, G. L. (1985). The rediscovery of DON (6-diazo-5-oxo-L-norleucine). Investigational New Drugs, 3(3), 277–280. [Link]

-

Wang, Y., et al. (2015). Targeting Glutamine Induces Apoptosis: A Cancer Therapy Approach. International Journal of Molecular Sciences, 16(9), 22842–22857. [Link]

-

Grokipedia. (n.d.). 6-Diazo-5-oxo-L-norleucine. [Link]

-

El-Sayed, A., & El-Karef, A. (2001). A mechanism behind the antitumour effect of 6-diazo-5-oxo-L-norleucine (DON): disruption of mitochondria. Journal of Submicroscopic Cytology and Pathology, 33(4), 463–471. [Link]

-

ChemIDplus. (n.d.). 6-Diazo-5-oxo-L-norleucine. [Link]

-

Zach, et al. (2020). The glutamine antagonist prodrug JHU-083 slows malignant glioma growth and disrupts mTOR signaling. Neuro-Oncology, 22(10), 1474–1485. [Link]

-

Wang, et al. (2020). A powerful drug combination strategy targeting glutamine addiction for the treatment of human liver cancer. eLife, 9, e59155. [Link]

-

Dynamic42. (2025, September 10). In vitro vs in vivo - Organ-on-chip for biomedical research. [Link]

-

Technology Networks. (2023, December 18). In Vivo vs In Vitro: Definition, Pros and Cons. [Link]

-

CLP Hub. (n.d.). In vitro and in vivo studies – understanding the terminology. [Link]

-

Song, S., et al. (2015). DNA methylation differences between in vitro- and in vivo-conceived children are associated with ART procedures rather than infertility. Clinical Epigenetics, 7(1), 41. [Link]

-

Emulate. (2024, February 16). In Vitro vs In Vivo: A History of Modern Cell Culture. [Link]

Sources

- 1. The rediscovery of DON (6-diazo-5-oxo-L-norleucine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6-Diazo-5-oxo-L-norleucine - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Frontiers | Glutamine metabolism in cancers: Targeting the oxidative homeostasis [frontiersin.org]

- 5. oaepublish.com [oaepublish.com]

- 6. JCI - Glutamine and cancer: cell biology, physiology, and clinical opportunities [jci.org]

- 7. mdpi.com [mdpi.com]

- 8. Glutamine Metabolism in Cancer - The Heterogeneity of Cancer Metabolism - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. A powerful drug combination strategy targeting glutamine addiction for the treatment of human liver cancer | eLife [elifesciences.org]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. utswmed-ir.tdl.org [utswmed-ir.tdl.org]

- 13. drugdiscovery.jhu.edu [drugdiscovery.jhu.edu]

- 14. 6-Diazo-5-oxo-L-norleucine [drugfuture.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. drugdiscovery.jhu.edu [drugdiscovery.jhu.edu]

- 17. hopkinsmedicine.org [hopkinsmedicine.org]

- 18. technologynetworks.com [technologynetworks.com]

- 19. In vitro and in vivo studies – understanding the terminology - CLP Hub [clp-hub.com]

- 20. In vitro vs in vivo - Organ-on-chip for biomedical research [dynamic42.com]

- 21. emulatebio.com [emulatebio.com]

The "Trojan Peptide": Discovery and History of 6-Diazo-5-oxo-L-norleucylglycine

Executive Summary

The history of glutamine antagonism is dominated by the potent but toxic compound 6-Diazo-5-oxo-L-norleucine (DON) . While DON itself is a broad-spectrum inhibitor of glutamine-utilizing enzymes, the discovery of its dipeptide derivative, 6-Diazo-5-oxo-L-norleucylglycine (DON-Gly) , in the early 1980s marked a pivotal moment in rational probe design.

Unlike modern prodrugs designed for lipophilicity and brain penetration (e.g., JHU-083), DON-Gly was engineered as a mechanistic "smart bomb" to elucidate the topology of renal metabolism. By masking the reactive warhead within a peptide bond, researchers Masayasu Inoue and Yoshimasa Morino created a molecule that was inert until activated by specific surface peptidases. This whitepaper details the discovery, mechanism, and historical significance of DON-Gly as the definitive tool that mapped the gamma-glutamyl cycle and the hepato-renal axis.

The Progenitor: 6-Diazo-5-oxo-L-norleucine (DON)[1][2][3][4][5][6]

To understand the derivative, one must understand the parent. Discovered in the 1950s in Streptomyces samples from Peruvian soil, DON is a structural analog of L-glutamine.[1]

-

Mechanism: DON possesses a reactive diazo group (

). It enters the glutamine-binding site of enzymes (e.g., Glutaminase, CTP synthase) and acts as a suicide inhibitor (affinity label), forming a covalent bond with the active site nucleophile (usually a cysteine or serine residue). -

The Limitation: DON is non-selective. It inhibits glutamine metabolism systemically, leading to severe gastrointestinal (GI) toxicity, which hampered its clinical development as a chemotherapeutic agent.

The Discovery of 6-Diazo-5-oxo-L-norleucylglycine (1981)

The Scientific Conundrum

In the late 1970s, the precise physiological role of Gamma-Glutamyl Transferase (GGT) was debated. While GGT was known to initiate glutathione (GSH) breakdown, the topology of this reaction—whether it occurred intracellularly or on the luminal surface of the kidney brush border—was not definitively proven in vivo.

The Rational Design

In 1981, Inoue, Morino, and colleagues at Kumamoto University Medical School synthesized 6-Diazo-5-oxo-L-norleucylglycine .

-

Hypothesis: If GGT and peptidases are co-localized on the external surface of the renal brush border, a peptide-masked inhibitor would be hydrolyzed locally, releasing the inhibitor exactly where it is needed.

-

The Molecule: They created a dipeptide where DON is the N-terminal amino acid linked to Glycine.

-

Structure: L-DON-CO-NH-Glycine

-

Role: It mimics natural dipeptides (like L-Glutaminylglycine).[2]

-

Key Findings (The "Inoue Mechanism")

The team demonstrated a sophisticated "activation-inactivation" cascade:

-

Inertness: The intact dipeptide (DON-Gly) does not inhibit purified GGT. The peptide bond masks the ability of DON to align correctly in the GGT active site.

-

Activation: When exposed to renal brush border membrane vesicles, membrane-bound aminopeptidases hydrolyze the peptide bond.

-

Lethality: This hydrolysis releases free DON in high local concentrations at the membrane surface.

-

Targeting: The liberated DON immediately attacks the adjacent GGT, irreversibly inactivating it.

This experiment was the "smoking gun" that proved GGT and peptidases function cooperatively on the luminal surface of the kidney to reclaim amino acids from glutathione—a process now known as the Hepato-Renal Cooperation .

Mechanism of Action: The Peptidase-Dependent Trigger

The efficacy of DON-Gly relies on the sequential action of two enzymes. This mechanism is a classic example of site-specific bioactivation .

Pathway Visualization

Figure 1: The sequential activation mechanism of DON-Gly. The molecule requires peptidase cleavage to unmask the inhibitor, ensuring specificity to tissues with high peptidase activity (e.g., Kidney).

Experimental Protocols

For researchers replicating these historical affinity-labeling experiments, the following protocols are synthesized from the foundational 1981 PNAS study.

Synthesis of 6-Diazo-5-oxo-L-norleucylglycine

Note: This synthesis requires handling of diazo compounds, which are potentially explosive and toxic. Work in a fume hood with appropriate PPE.

-

Starting Materials: N-Carbobenzoxy-6-diazo-5-oxo-L-norleucine (N-Cbz-DON) and Glycine ethyl ester.

-

Coupling: React N-Cbz-DON with Glycine ethyl ester using dicyclohexylcarbodiimide (DCC) in dioxane/chloroform.

-

Deprotection:

-

Ester Hydrolysis: Treat with dilute NaOH to remove the ethyl ester.

-

Decarbobenzoxylation: The Cbz group is typically removed via HBr in acetic acid (standard peptide synthesis), but care must be taken to preserve the diazo group. Alternative: Inoue et al. utilized specific enzymatic deblocking or carefully controlled acidolysis to prevent diazo decomposition.

-

-

Purification: Recrystallization from methanol/ether.

-

Validation: Thin Layer Chromatography (TLC) and UV absorbance at 274 nm (characteristic of the diazo ketone).

Enzyme Inactivation Assay (In Vitro)

Objective: To demonstrate that DON-Gly requires peptidase activity to inhibit GGT.

| Component | Condition A (Control) | Condition B (Test) | Condition C (Inhibition Check) |

| Enzyme Source | Purified GGT (Soluble) | Renal Brush Border Vesicles | Renal Brush Border Vesicles |

| Substrate | DON-Gly (5 mM) | DON-Gly (5 mM) | DON-Gly (5 mM) |

| Additives | None | None | Bestatin or o-Phenanthroline (Peptidase Inhibitors) |

| Incubation | 37°C, pH 7.4, 30 min | 37°C, pH 7.4, 30 min | 37°C, pH 7.4, 30 min |

| Readout | GGT Activity Assay | GGT Activity Assay | GGT Activity Assay |

| Expected Result | No Inhibition (Prodrug intact) | Strong Inhibition (Prodrug activated) | Reduced Inhibition (Activation blocked) |

Protocol Steps:

-

Incubation: Incubate the enzyme source with the DON-Gly analog.

-

Aliquoting: At defined time points (0, 10, 20, 30 min), remove an aliquot.

-

Activity Measurement: Dilute the aliquot into a GGT assay buffer containing L-gamma-glutamyl-p-nitroanilide + glycylglycine.

-

Quantification: Measure absorbance at 410 nm (release of p-nitroaniline).

-

Data Analysis: Plot ln(Remaining Activity) vs. Time. First-order kinetics indicate irreversible inactivation.

Historical & Clinical Significance[3][7]

Mapping the Hepato-Renal Axis

The primary contribution of DON-Gly was not as a drug, but as a molecular probe . It confirmed that the kidney acts as a hydrolysis factory for glutathione conjugates originating from the liver.

-

Liver: Conjugates xenobiotics to Glutathione (GSH).[2]

-

Kidney: GGT and Peptidases on the brush border break down GSH conjugates into Cysteine conjugates (Mercapturic acid pathway).

-

Proof: By using DON-Gly, Inoue proved that this breakdown happens extracellularly in the lumen, as the inhibitor only worked when the external peptidases were active.

Precursor to Modern Prodrugs

While DON-Gly targeted the kidney via peptidases, the concept—modifying DON to alter its pharmacokinetics—has seen a renaissance in modern oncology.

-

Then (1981): Peptide masking (DON-Gly) for renal targeting.

-

Now (2020s): Ester/Amide masking (e.g., JHU-083 , Sirpiglenast ) to increase lipophilicity, allowing DON to cross the blood-brain barrier and penetrate the tumor microenvironment before being activated by intracellular esterases.

The logic pioneered by the discovery of 6-Diazo-5-oxo-L-norleucylglycine remains a cornerstone of rational drug design: The warhead is only as good as its delivery system.

References

-

Inoue, M., Morino, Y. (1981). "Inactivation of renal gamma-glutamyl transferase by 6-diazo-5-oxo-L-norleucylglycine, an inactive precursor of affinity-labeling reagent."[3][4][5] Proceedings of the National Academy of Sciences of the United States of America, 78(1), 46–49.[4][5] Link

-

Inoue, M., et al. (1984).[4] "Hepato-renal cooperation in biotransformation, membrane transport, and elimination of cysteine S-conjugates of xenobiotics."[4] Journal of Biochemistry, 95(1), 247–254.[4] Link

-

Meister, A. (1983). "Metabolism and transport of glutathione and other gamma-glutamyl compounds."[2] In: Larsson A., et al. (eds) Functions of Glutathione: Biochemical, Physiological, Toxicological, and Clinical Aspects. Raven Press.

-

Lemberg, K. M., et al. (2018). "We're Not 'DON' Yet: Optimal Dosing and Prodrug Delivery of 6-Diazo-5-oxo-L-norleucine." Molecular Cancer Therapeutics, 17(9), 1824–1832.[6] Link

Sources

- 1. 6-Diazo-5-oxo-L-norleucine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Frontiers | Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment [frontiersin.org]

Technical Deep Dive: Metabolic Reprogramming via 6-Diazo-5-oxo-L-norleucylglycine (DON-Gly)

Executive Summary: The Prodrug Strategy in Metabolic Inhibition[1]

The targeting of glutamine metabolism has emerged as a critical frontier in oncology, driven by the phenomenon of "glutamine addiction" in Myc-driven and metabolically reprogrammed tumors. While the glutamine antagonist 6-Diazo-5-oxo-L-norleucine (DON) exhibits potent broad-spectrum inhibition of glutamine-utilizing enzymes, its clinical utility has historically been limited by systemic toxicity (mucositis, GI toxicity) due to non-selective uptake by healthy tissues.[1]

6-Diazo-5-oxo-L-norleucylglycine (DON-Gly) represents a strategic evolution in antimetabolite delivery. By conjugating DON to glycine via a peptide bond, the molecule is transformed from an amino acid transporter substrate (LAT1/ASCT2) into a peptide transporter substrate (PEPT1/PEPT2). This modification serves two critical technical functions:

-

Altered Pharmacokinetics: It modifies the tissue distribution profile, potentially exploiting differential expression of peptide transporters in specific tumor microenvironments.

-

Bioactivation Requirement: It functions as a prodrug, requiring intracellular cleavage by specific peptidases to release the active DON warhead, adding a layer of selectivity based on the enzymatic profile of the target tissue.

This guide details the mechanistic action, experimental characterization, and validation protocols for researching DON-Gly and its downstream metabolic effects.

Molecular Mechanism of Action

The "Trojan Horse" Entry and Activation

Unlike free DON, which competes for glutamine transport, DON-Gly enters the cell primarily via the Solute Carrier Family 15 (SLC15A1/PEPT1 and SLC15A2/PEPT2) . Once intracellular, it is inert until hydrolyzed.

-

Transport: DON-Gly is translocated across the plasma membrane driven by the proton motive force (H+ symport).

-

Bioactivation: Cytosolic peptidases (such as Peptidase D or non-specific aminopeptidases) cleave the peptide bond.

-

Warhead Release: Free DON is liberated in the cytosol.

-

Target Engagement: DON acts as a diazo-analogue of glutamine.[2][3][4][5][6] It enters the glutamine-binding pocket of target enzymes and executes a nucleophilic attack on the active site cysteine, forming a stable covalent adduct (irreversible inhibition).

The Target Landscape: Glutamine Utilizing Enzymes

The released DON creates a "metabolic catastrophe" by simultaneously blockading multiple biosynthetic pathways.

| Target Enzyme | Pathway | Physiological Consequence of Inhibition |

| Glutaminase (GLS1/GLS2) | TCA Cycle Anaplerosis | Depletion of |

| CTP Synthetase (CTPS) | Pyrimidine Synthesis | Arrest of DNA/RNA synthesis; S-phase cell cycle block. |

| FGAR Amidotransferase | Purine Synthesis | Inhibition of de novo purine biosynthesis. |

| GMP Synthetase (GMPS) | Purine Synthesis | Specific depletion of Guanine nucleotide pools. |

| Asparagine Synthetase (ASNS) | Amino Acid Synthesis | Stress response induction; protein synthesis inhibition. |

Pathway Visualization

The following diagram illustrates the differential transport and activation logic of DON-Gly compared to free Glutamine.

Caption: Schematic of DON-Gly entry via peptide transporters, intracellular bioactivation, and multi-target inhibition of the glutamine metabolic node.

Experimental Protocols & Validation

Protocol A: Intracellular Bioactivation Assay (LC-MS/MS)

Objective: Verify that your specific cell model expresses the necessary peptidases to cleave DON-Gly into active DON.

Materials:

-

Cell Lysate (from target cell line, e.g., A549 or HuH7).

-

DON-Gly (10 mM stock in PBS, pH 7.4).

-

Internal Standard:

C-Glutamine or a stable isotope-labeled peptide. -

Quenching Solution: 80% Methanol / 0.1% Formic Acid (cold).

Workflow:

-

Lysate Prep: Harvest

cells; lyse in non-denaturing buffer (PBS + protease inhibitors excluding aminopeptidase inhibitors). Quantify total protein. -

Reaction: Incubate 100 µg lysate with 50 µM DON-Gly at 37°C.

-

Time Course: Aliquot samples at

min. -

Quench: Immediately add 4 volumes of cold Quenching Solution to precipitate proteins. Centrifuge at 15,000 x g for 10 min.

-

Analysis: Inject supernatant into LC-MS/MS (HILIC column recommended for polar analytes like DON).

-

Monitor: Depletion of DON-Gly (

parent) and appearance of DON (

-

-

Validation Check: If DON is not generated, the cell line lacks the specific peptidase, or the lysate preparation denatured the enzymes.

Protocol B: Glutaminase (GLS) Inhibition Assay

Objective: Confirm that the released warhead functionally inhibits the primary target.

Workflow:

-

Cell Seeding: Seed cells in 96-well plates.

-

Treatment: Treat with DON-Gly (0.1 - 100 µM) vs. Free DON (Positive Control) for 24 hours.

-

Metabolite Extraction: Wash cells with saline; extract with 80% MeOH.

-

Glutamate Quantification: Use an enzymatic Glutamate Dehydrogenase (GDH) assay or LC-MS.

-

Logic: GLS inhibition blocks the conversion of Glutamine

Glutamate. -

Expectation: Intracellular Glutamine should increase (or remain stable), while Glutamate levels should drastically drop compared to vehicle.

-

Differentiation: If DON-Gly works slower than Free DON, it indicates rate-limiting transport or cleavage.

-

Data Interpretation & Comparative Analysis

When analyzing results, distinguish between the delivery mechanism (DON-Gly) and the pharmacodynamics (DON).

| Feature | Free DON | DON-Gly (Prodrug) |

| Primary Transporter | LAT1, ASCT2 (Ubiquitous) | PEPT1, PEPT2 (Tissue Specific) |

| Cellular Uptake | Rapid, competitive with Gln | Slower, dependent on PEPT expression |

| Intracellular Half-Life | Short (rapidly binds targets) | Extended (slow release reservoir) |

| Systemic Toxicity | High (Gut/Mucosa toxicity) | Potentially Reduced (if gut PEPT bypassed or saturated) |

| Inhibition Type | Irreversible Alkylation | Irreversible Alkylation (post-cleavage) |

Troubleshooting "Lack of Potency"

If DON-Gly shows poor potency in your assay compared to DON:

-

Check Transporters: Does your cell line express SLC15A1? (Run qPCR).

-

Check Cleavage: Perform Protocol A. If the peptide bond isn't cleaved, the warhead is never released.

-

Check Competition: Are you culturing in high-protein media? High concentrations of other dipeptides in serum might compete for PEPT1 entry.

References

-

Dion, H. W., et al. (1956). "The isolation and characterization of 6-diazo-5-oxo-L-norleucine."[2] Journal of the American Chemical Society. Link

-

Rais, R., et al. (2016). "Discovery of 6-Diazo-5-oxo-l-norleucine (DON) Prodrugs with Enhanced CSF Delivery in Monkeys: A Potential Treatment for Glioblastoma." Journal of Medicinal Chemistry. Link

-

Lemberg, K. M., et al. (2018). "We're Not 'DON' Yet: Optimal Dosing and Prodrug Delivery of 6-Diazo-5-oxo-L-norleucine." Molecular Cancer Therapeutics. Link

-

Hensley, C. T., et al. (2013). "Glutamine addiction in cancer." Science. Link

-

Brandsch, M., et al. (2008). "Transport of peptide drugs by peptide transporters PEPT1 and PEPT2." Journal of Pharmacy and Pharmacology. Link

Disclaimer: This guide is for research purposes only. DON and its derivatives are potent antimetabolites and should be handled with appropriate chemical safety protocols (fume hood, PPE) due to potential teratogenicity and toxicity.

Sources

- 1. Tumor-Targeted Delivery of 6-Diazo-5-oxo-l-norleucine (DON) Using Substituted Acetylated Lysine Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Diazo-5-oxo-L-norleucine - Wikipedia [en.wikipedia.org]

- 3. agilent.com [agilent.com]

- 4. caymanchem.com [caymanchem.com]

- 5. The effects of 6-diazo-5-oxo-L-norleucine, a glutamine analogue, on the structure of the major cartilage proteoglycan synthesized by cultured chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The impact of broad glutamine metabolism inhibition on the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

The Mechanistic Foundation: Glutamine Antagonism and the Prodrug Imperative

Engineering the Tumor Microenvironment: A Technical Guide to Structural Analogues of 6-Diazo-5-oxo-L-norleucylglycine and Advanced DON Prodrugs

Cancer cells exhibit a profound metabolic dependency on glutamine to fuel the tricarboxylic acid (TCA) cycle, synthesize nucleotides, and maintain redox homeostasis via glutathione production. The glutamine analogue 6-diazo-5-oxo-L-norleucine (DON) is a potent, broad-spectrum antagonist that covalently binds to and irreversibly inhibits glutamine-utilizing enzymes (e.g., glutaminase, GFPT, and asparagine synthetase). While DON demonstrated remarkable preclinical efficacy, its clinical development was historically abandoned due to severe, dose-limiting gastrointestinal (GI) toxicity.

To widen the therapeutic index, researchers hypothesized that masking DON’s functional groups could prevent systemic engagement while allowing targeted bioactivation. The foundational proof-of-concept for this approach was 6-diazo-5-oxo-L-norleucylglycine (DON-glycine) . As an inactive dipeptide precursor, DON-glycine avoids systemic toxicity but undergoes specific enzymatic cleavage by peptidases to release active DON, which subsequently inactivates renal gamma-glutamyl transferase (GGT) . This early structural analogue established a critical paradigm: peptide-bond masking of DON’s

Structural Evolution: From DON-Glycine to Tumor-Targeted Therapeutics

The transition from DON-glycine to modern clinical candidates involved sophisticated dual-masking strategies. By modifying both the

-

The Prototype (DON-Glycine): A simple dipeptide analogue. While highly effective at demonstrating targeted peptidase cleavage in renal brush border membranes , its free carboxylate limited broad cellular permeability, restricting its use primarily to affinity-labeling and localized GGT inhibition.

-

First-Generation Dual-Masked (JHU-083): To improve bioavailability, researchers developed JHU-083 (Ethyl 2-(2-amino-4-methylpentanamido)-DON). By adding an ethyl ester and a leucine-like promoiety, JHU-083 achieved excellent tumor penetration and demonstrated that broad glutamine blockade could simultaneously starve tumors and reprogram the tumor microenvironment (TME) to enhance CD8+ T-cell immunity.

-

Clinical-Stage Analogue (DRP-104 / Sirpiglenastat): DRP-104 utilizes an isopropyl ester and an N-acetyl-L-tryptophan promoiety. This specific structural configuration is preferentially bioactivated in tumors while being rapidly bioinactivated into an inert metabolite in GI tissues, delivering an 11-fold greater exposure of DON to tumors versus GI tissues .

-

Next-Generation Sterically Hindered Analogues: While DRP-104 is highly efficacious, its isopropyl ester is susceptible to premature systemic cleavage, forming an inactive M1-metabolite. Recent advancements have replaced the isopropyl group with a tert-butyl ester (e.g., analogue P11). The steric hindrance of the tert-butyl group enhances metabolic stability, preventing M1 formation and yielding even higher intratumoral DON concentrations .

Figure 1: Mechanistic pathway illustrating the targeted bioactivation of DON peptide analogues.

Quantitative Profiling of DON Analogues

The structural modifications of DON-glycine analogues directly dictate their pharmacokinetic partitioning. The table below synthesizes the quantitative advantages of advanced promoieties.

| Compound | Amine Promoiety | Carboxylate Promoiety | Primary Cleavage Mechanism | Tumor:Plasma Ratio | GI Toxicity Profile |

| DON | None (Free) | None (Free) | N/A (Active Agent) | ~1.0 | Severe / Dose-Limiting |

| DON-Glycine | Glycine | None (Free) | Renal Peptidases | N/A (Renal Targeted) | Moderate |

| JHU-083 | 2-Amino-4-methylpentanamido | Ethyl Ester | Cathepsins / Esterases | ~10.0 | Low |

| DRP-104 | N-Acetyl-L-tryptophan | Isopropyl Ester | CES1 / Tumor Proteases | >11.0 | Negligible |

| P11 (tert-Butyl) | N-Acetyl-L-tryptophan | tert-Butyl Ester | CES1 / Tumor Proteases | >15.0 | Negligible |

Experimental Methodologies & Self-Validating Protocols

To successfully synthesize and evaluate structural analogues of DON-glycine, researchers must navigate the chemical fragility of the diazo group and the biological nuances of esterase metabolism.

Protocol 1: Solution-Phase Synthesis of Peptide-DON Analogues

Causality & Rationale: Standard Solid-Phase Peptide Synthesis (SPPS) utilizing Trifluoroacetic acid (TFA) for cleavage cannot be used because the diazo group of DON rapidly degrades under acidic conditions, releasing nitrogen gas. Therefore, mild solution-phase coupling with strictly controlled pH is mandatory.

Step-by-Step Methodology:

-

Preparation: Dissolve DON (1.0 eq) in a mixture of anhydrous DMF and N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to maintain a basic environment (pH ~8.5), protecting the diazo moiety.

-

Activation: In a separate flask, activate the desired Fmoc-protected amino acid (e.g., Fmoc-Gly-OH or Fmoc-Trp-OH, 1.2 eq) using HATU (1.2 eq) and DIPEA (2.0 eq) in DMF for 15 minutes at 0°C.

-

Coupling: Dropwise add the activated amino acid to the DON solution. Stir at room temperature for 4 hours under argon.

-

Self-Validation Checkpoint (IR Spectroscopy): Take a 10

L aliquot, evaporate, and run an FT-IR spectrum. The presence of a sharp, intense peak at ~2110 cm⁻¹ confirms the structural integrity of the diazo group. If this peak is absent, acid-catalyzed degradation has occurred, and the batch must be discarded. -

Deprotection: Remove the Fmoc group using 20% piperidine in DMF for 30 minutes.

-

Purification: Purify via reverse-phase HPLC using a neutral buffered mobile phase (e.g., 10 mM ammonium bicarbonate) rather than standard 0.1% TFA/Acetonitrile to prevent on-column diazo degradation.

Protocol 2: In Vivo Pharmacokinetic (PK) and Biodistribution Profiling

Causality & Rationale: Wild-type mice possess high circulating levels of carboxylesterase 1c (CES1c) in their plasma, an enzyme absent in human plasma. Testing ester-based DON prodrugs in wild-type mice results in premature plasma cleavage, falsely indicating poor stability. Therefore, CES1-/- knockout mice must be utilized to accurately recapitulate human pharmacokinetics .

Step-by-Step Methodology:

-

Dosing: Administer the DON analogue (e.g., 1.0 mg/kg DON-equivalent) intravenously to female C57BL/6 CES1-/- mice bearing syngeneic tumors (e.g., MC38 colon carcinoma).

-

Sampling: Euthanize mice at predetermined time points (0.25, 0.5, 1, 2, 4, 8, and 24 hours). Immediately harvest blood (into K2EDTA tubes containing 1 mM PMSF to halt ex vivo esterase activity), tumor tissue, and GI mucosa.

-

Tissue Processing: Homogenize tissues in 80% cold methanol containing an isotopically labeled internal standard (e.g., ¹³C-DON). The cold methanol precipitates proteins and quenches enzymatic degradation simultaneously.

-

LC-MS/MS Quantification: Centrifuge homogenates at 15,000 x g for 15 minutes. Inject the supernatant into an LC-MS/MS system operating in positive electrospray ionization (ESI+) mode. Monitor the specific MRM transitions for the prodrug, the intermediate metabolites, and active DON.

-

Self-Validation Checkpoint (Mass Balance): Calculate the molar sum of the intact prodrug, intermediate metabolites, and released DON in each tissue. The total molar recovery must align with the administered dose to rule out unmonitored degradation pathways (e.g., complete loss of the diazo group).

Figure 2: Sequential workflow for the synthesis and pharmacokinetic validation of DON prodrugs.

Conclusion

The evolution of 6-diazo-5-oxo-L-norleucylglycine into advanced clinical therapeutics like DRP-104 represents a triumph of rational prodrug design. By understanding the precise causality between chemical structure (ester and peptide promoieties) and biological microenvironments (tumor-specific esterases vs. systemic plasma enzymes), researchers have successfully resurrected one of oncology's most potent metabolic inhibitors. Future development continues to focus on tuning the steric hindrance of these promoieties to maximize tumor retention while completely abrogating gastrointestinal toxicity.

References

-

Inoue M, Horiuchi S, Morino Y. "Inactivation of renal gamma-glutamyl transferase by 6-diazo-5-oxo-L-norleucylglycine, an inactive precursor of affinity-labeling reagent." Proceedings of the National Academy of Sciences (PNAS), 1981. URL:[Link]

-

Rais R, et al. "Discovery of DRP-104, a tumor-targeted metabolic inhibitor prodrug." Science Advances, 2022. URL:[Link]

-

Alt J, et al. "Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery." Journal of Medicinal Chemistry, 2023. URL:[Link]

The Biochemical Engineering of 6-Diazo-5-oxo-L-norleucylglycine (DON-Gly): A Targeted Prodrug Strategy for Gamma-Glutamyl Transferase Inactivation

Executive Summary

The compound 6-Diazo-5-oxo-L-norleucine (DON, CAS 157-03-9) is a potent, naturally occurring glutamine antagonist that irreversibly inhibits a wide spectrum of glutamine-utilizing enzymes through covalent affinity labeling[1]. However, its indiscriminate systemic activity limits its utility in targeted metabolic mapping. To circumvent this, biochemical engineers and researchers developed 6-Diazo-5-oxo-L-norleucylglycine (DON-Gly) , a dipeptide analog of L-glutaminylglycine.

DON-Gly serves as an inactive precursor (prodrug) that selectively targets renal gamma-glutamyl transferase (GGT). By exploiting the spatial distribution of renal peptidases on the outer surface of brush border membranes, DON-Gly is locally hydrolyzed to release active DON precisely at the site of GGT[2]. This guide provides an in-depth technical analysis of DON-Gly's mechanism of action, supported by self-validating experimental protocols designed for drug development professionals and metabolic researchers.

Physicochemical and Pharmacological Profiling

To understand the causality behind the prodrug strategy, one must first compare the active moiety (DON) with its inactive precursor (DON-Gly). The addition of a glycine residue fundamentally alters the molecule's affinity for the GGT active site, rendering it inert until enzymatically cleaved ()[1].

Table 1: Comparative Molecular Properties

| Property | 6-Diazo-5-oxo-L-norleucine (DON) | 6-Diazo-5-oxo-L-norleucylglycine (DON-Gly) |

| CAS Number | 157-03-9 | N/A (Prodrug derivative) |

| Molecular Formula | C6H9N3O3 | C8H12N4O4 |

| Molecular Weight | 171.15 g/mol | 228.21 g/mol |

| Pharmacological Status | Active glutamine antagonist | Inactive precursor (Prodrug) |

| Primary Target | Glutamine-utilizing enzymes (GGT, CTPS) | Renal brush border peptidases |

| Mechanism of Action | Irreversible covalent affinity labeling | Enzymatic hydrolysis to release active DON |

Mechanistic Causality: The Prodrug Activation Pathway

The efficacy of DON-Gly relies on a highly specific sequence of biochemical events. As an application scientist, it is critical to understand why this structural modification works. GGT normally cleaves gamma-glutamyl bonds. DON-Gly mimics L-glutaminylglycine but cannot directly bind the GGT active site due to steric and electrostatic hindrance from the appended glycine.

When DON-Gly reaches the renal brush border, local peptidases cleave the peptide bond, liberating the active DON (CAS 157-03-9) and free glycine. The newly localized DON acts as a glutamine analog, entering the active site of the adjacent membrane-bound GGT. The diazo group of DON undergoes a nucleophilic attack by the enzyme's catalytic residue, resulting in irreversible covalent affinity labeling and total enzyme inactivation ()[3].

Mechanism of DON-Gly activation by renal peptidases and subsequent GGT inhibition by DON.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. By incorporating specific inhibitors and parallel controls, these workflows definitively prove the causal relationship between peptidase activity and GGT inactivation[2].

Protocol 1: In Vitro Validation of Membrane-Targeted Activation

This protocol isolates the variables of the activation pathway to prove that DON-Gly is intrinsically inactive and requires membrane-bound peptidases for activation.

-

Step 1: Vesicle Preparation. Isolate renal brush border membrane vesicles via differential centrifugation. This preserves the native spatial orientation of membrane-bound enzymes (peptidases and GGT) facing the extracellular space.

-

Step 2: Baseline Establishment. Assay the baseline activity of both purified GGT and membrane-bound GGT using a synthetic colorimetric substrate (e.g., gamma-glutamyl-p-nitroanilide).

-

Step 3: Prodrug Incubation. Incubate both the purified GGT fraction and the membrane-bound GGT fraction with DON-Gly.

-

Step 4: Mechanistic Interrogation. To a parallel membrane-bound cohort, introduce o-phenanthroline (a known inhibitor of renal peptidases) or competitive dipeptides (like L-leucylglycine) prior to DON-Gly exposure.

-

Step 5: Quantification. Measure the rate of GGT inactivation across all cohorts over a 30-minute time course.

Causality & Validation: Purified GGT will show zero inactivation, proving DON-Gly is a true inactive precursor. Membrane-bound GGT will be rapidly inactivated, proving the presence of activating peptidases on the vesicle surface. The rescue of GGT activity by o-phenanthroline self-validates that peptidase-mediated hydrolysis of DON-Gly into active DON is the absolute causal mechanism of inhibition ()[3].

Table 2: In Vitro Inactivation Kinetics Summary

| Experimental Condition | Inhibitor Added | Peptidase Inhibitor (o-phenanthroline) | GGT Inactivation Rate |

| Purified Renal GGT | DON (CAS 157-03-9) | Absent | High |

| Purified Renal GGT | DON-Gly | Absent | Zero (No inactivation) |

| Membrane-Bound GGT | DON (CAS 157-03-9) | Absent | High |

| Membrane-Bound GGT | DON-Gly | Absent | High |

| Membrane-Bound GGT | DON-Gly | Present | Significantly Reduced |

Protocol 2: In Vivo Metabolic Mapping of GGT Inhibition

This workflow translates the in vitro findings to an in vivo model, utilizing the physiological role of GGT in glutathione (GSH) metabolism to validate systemic efficacy[2].

-

Step 1: Subject Pretreatment. Administer DON-Gly intravenously to the murine model to initiate targeted renal GGT inactivation. Maintain a parallel saline-treated control group.

-

Step 2: Substrate Challenge. 30 minutes post-pretreatment, administer an intravenous bolus of a radiolabeled glutathione S-conjugate (e.g., S-carbamido[14C]methylglutathione).

-

Step 3: Metabolic Collection. House subjects in metabolic cages and collect urine samples at precisely timed intervals (e.g., 15, 30, and 60 minutes).

-

Step 4: Chromatographic Resolution. Analyze the urine using high-performance liquid chromatography (HPLC) coupled with scintillation counting to separate and quantify intact S-conjugates versus hydrolyzed downstream metabolites.

Causality & Validation: In control subjects, normal GGT activity rapidly hydrolyzes the S-conjugate in the glomerular filtrate. In DON-Gly treated subjects, the excretion of massive amounts of intact S-carbamido[14C]methylglutathione definitively proves that renal GGT has been successfully inactivated in vivo. This validates the prodrug's ability to survive systemic circulation and activate precisely at the renal brush border.

References

-

Inoue, M., & Morino, Y. (1981). Inactivation of renal gamma-glutamyl transferase by 6-diazo-5-oxo-L-norleucylglycine, an inactive precursor of affinity-labeling reagent. Proceedings of the National Academy of Sciences, 78(1), 46-49. Retrieved from[Link]

Sources

An In-depth Technical Guide to 6-Diazo-5-oxo-L-norleucine (DON): A Potent Glutamine Antagonist

Authoritative Note: This guide focuses on the extensively researched compound 6-Diazo-5-oxo-L-norleucine (DON), as the specific entity "6-Diazo-5-oxo-L-norleucylglycine" is not prominently documented in the scientific literature, suggesting a potential typographical variation. All data and protocols herein pertain to 6-Diazo-5-oxo-L-norleucine.

Introduction: The Resurgence of a Classic Antimetabolite

6-Diazo-5-oxo-L-norleucine (DON) is a naturally occurring, non-proteinogenic amino acid originally isolated from Streptomyces.[1][2] First characterized in 1956, DON garnered significant interest for its potent antitumor properties.[1] As a structural analog of L-glutamine, DON acts as a powerful antagonist, irreversibly inhibiting a broad spectrum of enzymes that are dependent on glutamine for their function.[3][4] This mechanism disrupts critical metabolic pathways essential for the rapid proliferation of cancer cells, which often exhibit a state of "glutamine addiction."[5]

While early clinical trials showed promise, the development of DON was hampered by significant dose-limiting toxicities, particularly in the gastrointestinal tract, a tissue highly dependent on glutamine metabolism.[5][6] However, a deeper understanding of tumor metabolism and the advent of innovative drug delivery strategies, such as prodrugs, have led to a resurgence of interest in DON and its therapeutic potential.[6][7][8] This guide provides a comprehensive technical overview of DON, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties and Molecular Characteristics

DON is a water-soluble, light-yellow crystalline powder.[4][9] Its stability is pH-dependent, and it is most stable in aqueous solutions with a pH between 4.5 and 6.5.[2]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₉N₃O₃ | [1][2][10] |

| Molecular Weight | 171.15 g/mol | [2][4][10][11] |

| CAS Number | 157-03-9 | [1][2][4] |

| Appearance | Light-yellow crystalline powder | [4][9] |

| Solubility | Freely soluble in water; soluble in aqueous solutions of methanol, ethanol, and acetone. | [2][9] |

| Storage | Store at -20°C | [10] |

| UV Absorption Maxima | 244 nm and 274 nm (in phosphate buffer, pH 7) | [2][9] |

Mechanism of Action: Broad-Spectrum Glutamine Antagonism

The efficacy of DON stems from its ability to mimic L-glutamine, allowing it to bind to the active sites of numerous glutamine-utilizing enzymes. The diazo group of DON is highly reactive and, upon binding, leads to the irreversible alkylation of a critical cysteine or serine residue in the enzyme's active site, rendering it inactive.[5]

This broad-spectrum inhibition disrupts several key metabolic pathways that are often upregulated in cancer cells:

-

De Novo Nucleotide Synthesis: DON inhibits enzymes such as amidophosphoribosyltransferase (for purine synthesis) and carbamoyl-phosphate synthetase II (for pyrimidine synthesis), which are crucial for DNA and RNA replication.[5]

-

Glutaminolysis: By inhibiting glutaminase, DON blocks the conversion of glutamine to glutamate, a key step in the tricarboxylic acid (TCA) cycle for energy production and the synthesis of other non-essential amino acids and glutathione.[5]

-

Hexosamine Biosynthesis: This pathway, which is vital for the synthesis of glycoproteins and other macromolecules, is also dependent on glutamine and is inhibited by DON.

The widespread disruption of these fundamental cellular processes leads to cytostatic and cytotoxic effects, including the induction of apoptosis (programmed cell death).[9]

Caption: Mechanism of action of 6-Diazo-5-oxo-L-norleucine (DON) as a glutamine antagonist.

Applications in Research and Drug Development

DON's potent and broad-spectrum activity makes it a valuable tool for studying glutamine metabolism in various biological contexts. Its primary application lies in cancer research, where it has demonstrated efficacy in preclinical models of various malignancies, including glioblastoma, pancreatic cancer, and neuroblastoma.[3][9]

Beyond its direct anticancer potential, DON serves as a foundational molecule for the development of more targeted therapies. The primary challenge with DON has been its systemic toxicity.[6] To address this, significant research has focused on developing prodrugs of DON.[7][8][12] These modified versions of DON are designed to be inactive in circulation and are preferentially activated at the tumor site, thereby increasing the therapeutic window and reducing side effects.[7][8]

Experimental Protocols

Preparation of a 10 mM DON Stock Solution in Sterile PBS

This protocol outlines the preparation of a stock solution suitable for in vitro cell culture experiments.

Materials:

-

6-Diazo-5-oxo-L-norleucine (DON) powder

-

Sterile phosphate-buffered saline (PBS), pH 7.2

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sterile 0.22 µm syringe filter

Procedure:

-

In a sterile microcentrifuge tube, weigh out the required amount of DON powder. To prepare 1 mL of a 10 mM stock solution, use 1.71 mg of DON (Molecular Weight: 171.15 g/mol ).

-

Add the appropriate volume of sterile PBS to the tube.

-

Vortex the solution thoroughly until the DON is completely dissolved.

-

Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.

-

Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C for up to one year.

Caption: Workflow for preparing a DON stock solution.

Cell Viability Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of DON on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

10 mM DON stock solution

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of DON from the 10 mM stock solution in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of PBS as the highest DON concentration).

-

Remove the old medium from the wells and replace it with the medium containing the different concentrations of DON or the vehicle control.

-

Incubate the plate for the desired duration (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Conclusion and Future Directions

6-Diazo-5-oxo-L-norleucine remains a compound of significant interest in the field of cancer metabolism. Its potent, broad-spectrum inhibition of glutamine-utilizing enzymes provides a powerful tool for both basic research and as a starting point for novel therapeutic strategies. The development of tumor-targeted prodrugs represents a promising avenue to overcome the historical limitations of DON's clinical use. As our understanding of the metabolic vulnerabilities of different cancer types continues to grow, a renewed and refined approach to the application of DON and its derivatives may unlock its full therapeutic potential.

References

-

Wikipedia. (2023, December 2). 6-Diazo-5-oxo-L-norleucine. Retrieved from [Link]

-

PubChem. (n.d.). 6-diazo-5-oxo-L-norleucine. Retrieved from [Link]

-

Rais, R., Lemberg, K. M., Vornov, J. J., & Slusher, B. S. (2024). Therapeutic resurgence of 6-diazo-5-oxo-l-norleucine (DON) through tissue-targeted prodrugs. Advances in Pharmacology, 99, 1-24. [Link]

-

PubChem. (n.d.). 6-diazo-5-oxo-L-norleucine. Retrieved from [Link]

-

ResearchGate. (n.d.). Tumor-Targeted Delivery of 6-Diazo-5-oxo-l-norleucine (DON) Using Substituted Acetylated Lysine Prodrugs. Retrieved from [Link]

-

ResearchGate. (n.d.). Discovery of 6-Diazo-5-oxo-l-norleucine (DON) Prodrugs with Enhanced CSF Delivery in Monkeys: A Potential Treatment for Glioblastoma. Retrieved from [Link]

-

Johns Hopkins Drug Discovery. (2016, December 25). Novel Prodrugs of 6-Diazo-5-Oxo-l-norleucine With More Brain Delivery. Retrieved from [Link]

-

Lemberg, K. M., Vornov, J. J., & Slusher, B. S. (2018). We're not "don" yet: Optimal dosing and prodrug delivery of 6-diazo-5-oxo-L-norleucine. Molecular Cancer Therapeutics, 17(9), 1824-1832. [Link]

-

Tenkerian, C., Grognot, M., Gout, E., DeBerardinis, R. J., & Slusher, B. S. (2019). Tumor-Targeted Delivery of 6-Diazo-5-oxo-l-norleucine (DON) Using Substituted Acetylated Lysine Prodrugs. Journal of Medicinal Chemistry, 62(7), 3524–3538. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. 6-Diazo-5-oxo-L-norleucine [drugfuture.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 6-Diazo-5-oxo- L -norleucine crystalline 157-03-9 [sigmaaldrich.com]

- 5. drugdiscovery.jhu.edu [drugdiscovery.jhu.edu]

- 6. Therapeutic resurgence of 6-diazo-5-oxo-l-norleucine (DON) through tissue-targeted prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Tumor-Targeted Delivery of 6-Diazo-5-oxo-l-norleucine (DON) Using Substituted Acetylated Lysine Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 6-Diazo-5-oxo-L-norleucine - Wikipedia [en.wikipedia.org]

- 10. goldbio.com [goldbio.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

"using 6-Diazo-5-oxo-L-norleucylglycine in cell culture"

Application Note & Protocol: Using 6-Diazo-5-oxo-L-norleucylglycine (DON-Gly) in Cell Culture

Part 1: Introduction & Mechanism

6-Diazo-5-oxo-L-norleucylglycine (DON-Gly) is a specialized dipeptide prodrug of the classic glutamine antagonist 6-Diazo-5-oxo-L-norleucine (DON) . Unlike free DON, which is a direct and potent inhibitor of glutamine-utilizing enzymes (such as Glutaminase, CTP Synthase, and FGAR Amidotransferase), DON-Gly is pharmacologically inert in its native form.

Its utility in cell culture stems from its requirement for bioactivation. DON-Gly mimics the structure of the dipeptide L-Glutaminylglycine . It must be hydrolyzed by specific ecto-peptidases (such as

Why use DON-Gly instead of DON?

-

Metabolic Profiling: To identify cells with high peptidase activity or active peptide transport systems.

-

Targeted Delivery: To test "prodrug" strategies where glutamine blockade is restricted to cells expressing specific cleavage enzymes (e.g., renal proximal tubule cells or specific tumor subtypes).

-

Stability: To mitigate the rapid spontaneous degradation sometimes seen with free diazo compounds in complex media, releasing the active agent in a controlled manner.

Part 2: Material Handling & Safety

WARNING: Diazo compounds are potentially explosive, toxic, and teratogenic.

-

Storage: Store lyophilized powder at -20°C , desiccated and protected from light.

-

Solubility: Soluble in water or PBS. Avoid dissolving in acidic buffers (< pH 5.0) as this accelerates the decomposition of the diazo group.

-

Stability in Solution: Prepare fresh immediately before use. The half-life of the diazo group decreases significantly at 37°C.

-

Light Sensitivity: Handle under low-light conditions or use amber tubes.

Part 3: Experimental Protocol

Objective

To determine the differential sensitivity of cell lines to DON-Gly versus free DON, thereby assessing the cell line's capacity to bioactivate the prodrug.

Materials

-

Compound A: 6-Diazo-5-oxo-L-norleucylglycine (DON-Gly)

-

Compound B (Control): 6-Diazo-5-oxo-L-norleucine (DON)[1][2]

-

Assay Media: Glutamine-free DMEM/RPMI supplemented with 0.5 mM Glutamine (Limiting glutamine is critical; high physiological glutamine (2-4 mM) will outcompete the drug and mask the effect).

-

Readout: Cell Titer-Glo (ATP), Crystal Violet, or metabolic flux analysis.

Step-by-Step Workflow

1. Preparation of Stock Solutions (Immediate Use)

-

Calculate the mass required for a 10 mM stock .

-

Dissolve DON-Gly in sterile PBS (pH 7.4) . Vortex gently.

-

Note: Do not use DMSO if avoidable; aqueous solubility is sufficient and DMSO can sometimes affect peptide transporter kinetics.

-

Filter sterilize using a 0.22

m PVDF syringe filter if the powder is not sterile.